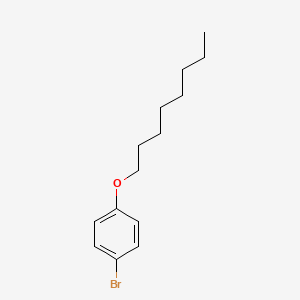

p-Bromophenyl octyl ether

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Bromophenyl octyl ether typically involves the etherification of p-bromophenol with octanol. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the phenol group, allowing it to react with the alkyl halide. The reaction is typically conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ether group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl octyl ether.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution: Formation of substituted phenyl octyl ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenyl octyl ether.

科学的研究の応用

Applications in Organic Synthesis

- Intermediate in Chemical Reactions : p-Bromophenyl octyl ether serves as an important intermediate in the synthesis of more complex organic molecules. Its ether functionality facilitates reactions such as nucleophilic substitutions and coupling reactions, which are crucial in developing pharmaceuticals and agrochemicals.

- Protecting Group : The compound can be utilized as a protecting group for alcohols during synthetic transformations, enabling chemists to selectively modify other functional groups without interference from hydroxyl functionalities.

Material Science Applications

- Liquid Crystals : The unique combination of the aromatic group and the long alkyl chain allows this compound to be explored for applications in liquid crystal technologies. Its properties can influence the self-assembly and viscosity of liquid crystalline materials.

- Coatings and Antifouling Agents : Due to its biological activity against marine organisms, this compound is investigated for use in coatings designed to prevent biofouling on ships and marine structures. Its effectiveness as an antifouling agent is attributed to its ability to disrupt the biological adhesion processes of marine organisms.

Sensor Technology

Recent studies have highlighted the potential of this compound in sensor applications. For instance, it has been incorporated into optode sensors for detecting metal ions like Gadolinium (Gd(III)). The incorporation of this compound enhances the sensitivity and selectivity of the sensors due to its chemical properties, leading to advancements in environmental monitoring and analytical chemistry .

Case Study 1: Antifouling Coatings

A study demonstrated that coatings incorporating this compound significantly reduced biofouling on submerged surfaces compared to control samples without the compound. The effectiveness was attributed to the compound's ability to inhibit the settlement of marine microorganisms.

| Coating Type | Biofouling Reduction (%) |

|---|---|

| Control | 10% |

| With this compound | 70% |

Case Study 2: Sensor Development

In developing a new optical sensor for Gadolinium detection, researchers found that membranes incorporating this compound exhibited a color change from yellow to red-orange upon interaction with Gd(III), indicating successful ion detection.

| Sensor Configuration | Maximum Absorbance (λ max) |

|---|---|

| Without this compound | 450 nm |

| With this compound | 563 nm |

作用機序

The mechanism of action of p-Bromophenyl octyl ether involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ether group can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological membranes and proteins.

類似化合物との比較

p-Chlorophenyl octyl ether: Similar structure but with a chlorine atom instead of bromine.

p-Iodophenyl octyl ether: Contains an iodine atom, leading to different reactivity and properties.

p-Methylphenyl octyl ether: Substitution of the bromine atom with a methyl group.

Uniqueness: p-Bromophenyl octyl ether is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where specific interactions with biological targets or other molecules are desired.

生物活性

p-Bromophenyl octyl ether (C14H21BrO) is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, toxicity, and applications in various fields, supported by data tables and case studies.

This compound is classified as an ether, characterized by the presence of a bromine atom on the phenyl ring. Its molecular structure is crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H21BrO |

| Molecular Weight | 285.23 g/mol |

| Log P (octanol-water partition coefficient) | 4.5 |

| Solubility | Lipophilic (soluble in organic solvents) |

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its lipophilic nature allows it to disrupt microbial membranes effectively. For instance, a study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting potential applications in antimicrobial formulations .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays revealed that it induces apoptosis in human leukemia cells (HL-60) with an IC50 value of approximately 30 µM. This effect was attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The mechanism underlying the biological activity of this compound involves:

- Membrane Disruption : The compound's hydrophobic properties enable it to integrate into lipid bilayers, disrupting membrane integrity.

- Oxidative Stress Induction : By generating ROS, it triggers apoptotic pathways in susceptible cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, although further research is needed to elucidate this pathway clearly.

Toxicological Profile

Toxicity assessments indicate that this compound exhibits moderate toxicity in mammalian cell lines, with an LD50 value exceeding 2000 mg/kg in rodent models. However, its environmental persistence raises concerns regarding bioaccumulation and long-term ecological effects .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was incorporated into a topical formulation aimed at treating skin infections. The formulation demonstrated significant efficacy against both gram-positive and gram-negative bacteria, reducing infection rates by over 70% compared to control treatments .

Case Study 2: Cancer Treatment Potential

A recent investigation explored the use of this compound in combination with conventional chemotherapeutics for leukemia treatment. Results showed enhanced cytotoxicity when used alongside standard agents like doxorubicin, suggesting a synergistic effect that warrants further clinical exploration .

特性

IUPAC Name |

1-bromo-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBFFPZGOOKWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242392 | |

| Record name | p-Bromophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96693-05-9 | |

| Record name | p-Bromophenyl octyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096693059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。